molecular formula C24H34N4O7 B14467750 N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine CAS No. 68385-18-2

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine

Cat. No.: B14467750
CAS No.: 68385-18-2
M. Wt: 490.5 g/mol
InChI Key: CCDGCVHPCPMMPM-NEWSRXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine is a synthetic peptide compound It is composed of four amino acids: glycine, proline, leucine, and alanine, with a benzyloxycarbonyl (Cbz) protecting group attached to the glycine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The benzyloxycarbonyl (Cbz) group is used to protect the amino group of glycine during the synthesis. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino group.

    Coupling: of the next protected amino acid using a coupling reagent like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation and Reduction: Modifying specific amino acid residues within the peptide.

    Substitution: Replacing the benzyloxycarbonyl group with other protecting groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or dithiothreitol (DTT).

Major Products Formed

    Hydrolysis: Individual amino acids or shorter peptide fragments.

    Oxidation and Reduction: Modified peptides with altered functional groups.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its interactions with enzymes and receptors.

    Medicine: Potential therapeutic applications due to its peptide nature.

    Industry: Utilized in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can influence the compound’s stability and reactivity. The peptide sequence can mimic natural substrates or inhibitors, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Benzyloxy)carbonyl]glycylglycine
  • N-[(Benzyloxy)carbonyl]glycyl-D-proline
  • N-Benzyloxycarbonyl-L-leucyl-glycine

Uniqueness

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination provides distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

68385-18-2

Molecular Formula

C24H34N4O7

Molecular Weight

490.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C24H34N4O7/c1-15(2)12-18(21(30)26-16(3)23(32)33)27-22(31)19-10-7-11-28(19)20(29)13-25-24(34)35-14-17-8-5-4-6-9-17/h4-6,8-9,15-16,18-19H,7,10-14H2,1-3H3,(H,25,34)(H,26,30)(H,27,31)(H,32,33)/t16-,18+,19+/m1/s1

InChI Key

CCDGCVHPCPMMPM-NEWSRXKRSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.